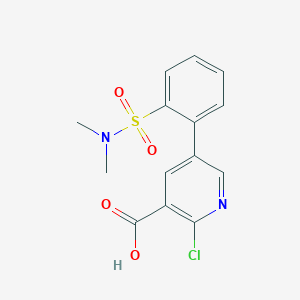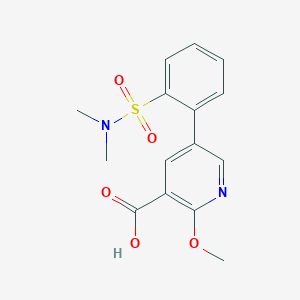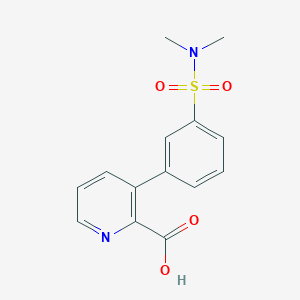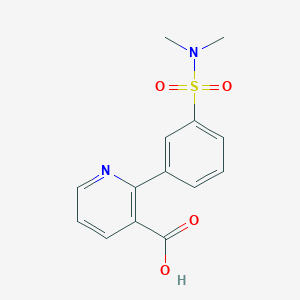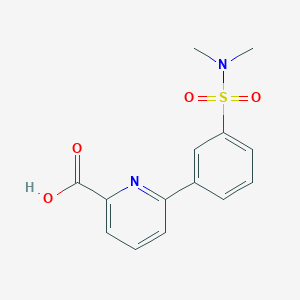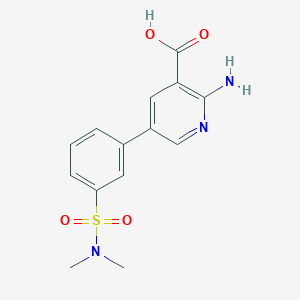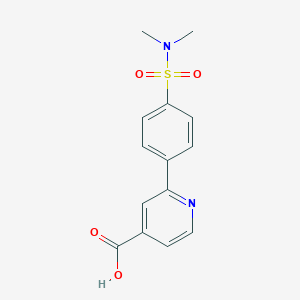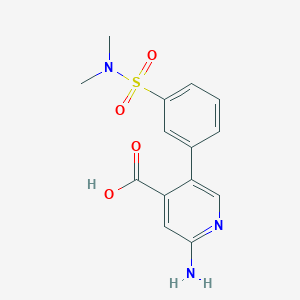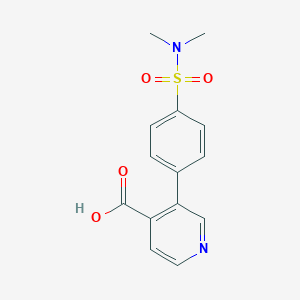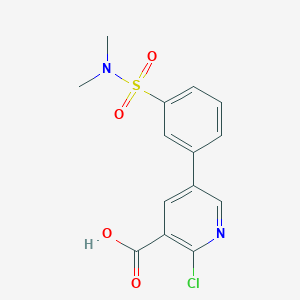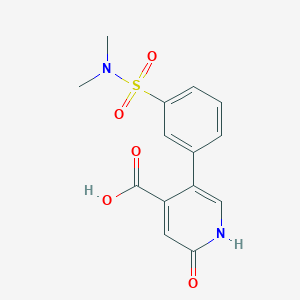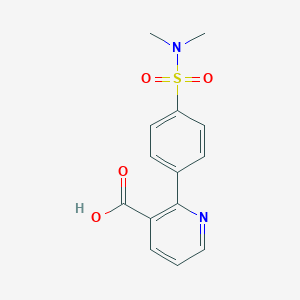
2-(4-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-N,N-Dimethylsulfamoylphenyl)nicotinic acid, or 2-DMSPNA, is an organic compound with a wide range of applications in scientific research. It is a derivative of nicotinic acid and was first synthesized in the late 1990s. 2-DMSPNA is a white crystalline powder that is soluble in both water and organic solvents. Its chemical structure consists of two carboxyl groups, two methylsulfamoyl groups, and one phenyl ring. The compound has a molecular weight of 276.3 g/mol and a melting point of 132-134°C.
作用機序
2-DMSPNA is a reversible inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, 2-DMSPNA increases the concentration of acetylcholine in the synaptic cleft, resulting in increased cholinergic activity. This mechanism of action has been used to study the effects of acetylcholine on the nervous system.
Biochemical and Physiological Effects
The effects of 2-DMSPNA are mediated by its ability to inhibit the enzyme acetylcholinesterase. By increasing the concentration of acetylcholine in the synaptic cleft, 2-DMSPNA has been shown to increase cholinergic activity in the central nervous system. This can result in increased alertness, improved cognitive function, and enhanced memory.
実験室実験の利点と制限
2-DMSPNA has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available from chemical suppliers. The compound is also easy to handle and store, and has a high purity. However, the compound is relatively unstable and may degrade over time.
将来の方向性
The potential applications of 2-DMSPNA are still being explored. One area of research is to investigate the effects of 2-DMSPNA on other enzymes and receptors. Additionally, the compound could be used to study the effects of acetylcholine on other physiological systems, such as the cardiovascular system or the endocrine system. Another area of research is to explore the potential therapeutic uses of the compound, such as the treatment of neurological disorders or the management of pain. Finally, further research is needed to better understand the mechanism of action of 2-DMSPNA and to optimize its use in laboratory experiments.
合成法
2-DMSPNA is synthesized by a two-step process. In the first step, nicotinic acid is reacted with dimethyl sulfate to form N,N-dimethylsulfamoylnicotinic acid. This compound is then reacted with p-chlorobenzaldehyde to form 2-DMSPNA. The reaction is carried out in a basic medium, usually aqueous sodium hydroxide. This method is simple, efficient, and yields a high purity product.
科学的研究の応用
2-DMSPNA has a wide range of applications in scientific research. It is used as a reagent in the synthesis of biologically active compounds, such as inhibitors of enzymes and receptor agonists. It is also used as a catalyst in the synthesis of polymers and other materials. The compound is also used in the study of the structure and function of proteins and nucleic acids.
特性
IUPAC Name |
2-[4-(dimethylsulfamoyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-16(2)21(19,20)11-7-5-10(6-8-11)13-12(14(17)18)4-3-9-15-13/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNRSVNWYALCNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=C(C=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

